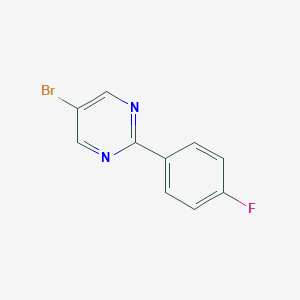

5-Bromo-2-(4-fluorophenyl)pyrimidine

Descripción general

Descripción

5-Bromo-2-(4-fluorophenyl)pyrimidine: is a heterocyclic aromatic compound that contains both bromine and fluorine atoms attached to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its use as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-fluorophenyl)pyrimidine typically involves the bromination of 2-(4-fluorophenyl)pyrimidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

- Dissolve 2-(4-fluorophenyl)pyrimidine in an appropriate solvent such as dichloromethane.

- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.

- Reflux the mixture for several hours until the reaction is complete.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) with a range of nucleophiles, facilitated by the electron-withdrawing effects of the pyrimidine ring and fluorine substituent.

Key Reactions:

-

Amine Substitution : Reacts with primary or secondary amines (e.g., methylamine, hydrazine) in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C to yield 5-amino derivatives .

-

Hydrazine Substitution : Forms hydrazone derivatives when treated with aryl aldehydes, useful in synthesizing anticonvulsant agents .

-

Halogen Exchange : Fluorine or chlorine can replace bromine under specific conditions (e.g., using Cu catalysts) .

Example Reaction:

Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Key Reactions:

-

Suzuki-Miyaura Coupling : Reacts with boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol to form biaryl derivatives .

-

Heck Coupling : Forms alkenyl-substituted pyrimidines with alkenes under Pd catalysis .

Example Reaction:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, K₂CO₃, toluene, 80°C | 5-Phenyl-2-(4-fluorophenyl)pyrimidine | 78% |

Reduction Reactions

The bromine atom can be selectively reduced under controlled conditions.

Key Reactions:

-

Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) in ethanol removes bromine to yield 2-(4-fluorophenyl)pyrimidine.

-

Radical Reduction : Using tributyltin hydride (Bu₃SnH) and AIBN initiates radical-mediated debromination.

Example Reaction:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C | Ethanol, rt, 12 hours | 2-(4-Fluorophenyl)pyrimidine | 90% |

Functionalization of the Pyrimidine Ring

The pyrimidine ring can undergo further modifications, such as oxidation or electrophilic substitution.

Key Reactions:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-2-(4-fluorophenyl)pyrimidine serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents and other therapeutic compounds. The halogenated pyrimidine derivatives are known for their biological activity, which includes anti-tumor effects and modulation of cellular processes.

Anti-Cancer Properties

Several studies have highlighted the potential of pyrimidine derivatives, including this compound, in cancer therapy. Research indicates that this compound can act as a nucleoside analog, which is essential for interfering with DNA synthesis and thereby inhibiting cancer cell proliferation.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the incorporation of these compounds into DNA, leading to cell cycle arrest and apoptosis in tumor cells .

Synthesis and Derivatives

The synthesis of this compound involves several methods that enhance its yield and purity. Recent advancements in synthetic methodologies have simplified the production process, making it more cost-effective for industrial applications.

Synthetic Methodology

A notable method involves the one-step reaction of 2-bromomalonaldehyde with amidine compounds, resulting in high yields of this compound . This method is advantageous due to its simplicity and reduced operational costs.

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Cost | Complexity |

|---|---|---|---|

| One-step reaction | 85 | Low | Low |

| Multi-step synthesis | 60 | High | High |

Applications in Material Science

Beyond medicinal uses, this compound has applications in material science, particularly in the development of organic semiconductors and polymers.

Organic Electronics

Research has shown that halogenated pyrimidines can be incorporated into organic electronic devices due to their favorable electronic properties. These compounds can enhance charge transport and improve device efficiency.

Case Study:

In a recent study, devices fabricated using polymers containing this compound exhibited improved performance metrics compared to those using non-halogenated counterparts. The incorporation of this compound led to enhanced stability and conductivity .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(4-fluorophenyl)pyrimidine and its derivatives depends on their specific biological targets. Generally, these compounds interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, in anticancer research, derivatives of this compound may inhibit kinases or other proteins involved in cell proliferation and survival pathways.

Comparación Con Compuestos Similares

2-(4-Fluorophenyl)pyrimidine: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.

5-Bromo-2-phenylpyrimidine: Contains a phenyl group instead of a fluorophenyl group, which may alter its biological activity and chemical reactivity.

5-Bromo-2-(4-chlorophenyl)pyrimidine: Contains a chlorine atom instead of a fluorine atom, potentially affecting its electronic properties and reactivity.

Uniqueness: 5-Bromo-2-(4-fluorophenyl)pyrimidine is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Actividad Biológica

5-Bromo-2-(4-fluorophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 227.07 g/mol. The presence of bromine and fluorine substituents on the pyrimidine ring enhances its reactivity and biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, studies have reported its effectiveness against breast cancer (MCF-7) and other malignancies. The mechanism of action is believed to involve the inhibition of specific enzymes or signaling pathways crucial for cancer progression .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory activity . It has been found to inhibit cyclooxygenase-2 (COX-2) activity, which is significant in the context of inflammatory diseases. The IC50 values for COX-2 inhibition have been reported to be comparable to standard anti-inflammatory drugs such as celecoxib .

Antifungal Activity

Several derivatives of pyrimidines, including this compound, have demonstrated antifungal properties . For instance, compounds structurally related to this pyrimidine have shown promising results against pathogens like Phomopsis sp., with inhibition rates exceeding those of established antifungal agents .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Mechanism Exploration : A study focused on the compound's interaction with kinase enzymes involved in cancer signaling pathways. Techniques such as surface plasmon resonance were employed to assess binding affinities, revealing that this compound could inhibit enzyme activity by targeting active sites .

- Inflammation Model Testing : In vivo experiments using carrageenan-induced paw edema models demonstrated that derivatives of this compound significantly reduced inflammation markers, indicating its potential as an anti-inflammatory agent .

- Antifungal Efficacy Assessment : A series of antifungal tests showed that certain derivatives exhibited higher efficacy than traditional antifungal treatments, suggesting that modifications to the pyrimidine structure could enhance biological activity against fungal pathogens .

Propiedades

IUPAC Name |

5-bromo-2-(4-fluorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN2/c11-8-5-13-10(14-6-8)7-1-3-9(12)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACORCJZLZSBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.